1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Description
Properties
CAS No. |
80041-81-2 |
|---|---|
Molecular Formula |
C18H18BrNO2 |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H18BrNO2/c1-21-17-10-12-7-8-20-16(14(12)11-18(17)22-2)9-13-5-3-4-6-15(13)19/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
BIGSGTZFHCVVBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3Br)OC |
Origin of Product |
United States |
Preparation Methods
One-Pot Method Using Oxalyl Chloride and Phosphotungstic Acid Catalyst
A highly efficient and industrially applicable method involves:
- Step 1: Formylation of 3,4-dimethoxyphenethylamine with a formylation reagent such as ethyl formate under reflux for 6 hours to form an intermediate amide.
- Step 2: Dropwise addition of this intermediate into a cooled solution of oxalyl chloride (10-20 °C) in acetonitrile or dichloromethane, followed by stirring for 2 hours to form an acyl chloride intermediate.
- Step 3: Addition of phosphotungstic acid as a catalyst to promote cyclization, stirring for 1 hour.
- Step 4: Addition of an alcohol solvent (methanol preferred) and reflux for 3 hours to complete ring closure and form the hydrochloride salt of 6,7-dimethoxy-3,4-dihydroisoquinoline.
- Step 5: Cooling to 5-10 °C, filtration, washing with methanol, and drying to obtain the product.
This method yields the hydrochloride salt with high purity (>99%) and yields typically between 75-80%. The process is noted for its simplicity, safety, low waste, and cost-effectiveness, making it suitable for scale-up and cGMP production.
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Formylation reagent | Ethyl formate (preferred) | Intermediate amide formed |
| Solvent for oxalyl chloride | Acetonitrile or dichloromethane | Reaction medium for cyclization |
| Catalyst | Phosphotungstic acid (0.15-0.45 g) | Promotes ring closure |
| Reaction temperatures | 10-20 °C (cyclization), 50-55 °C (reflux with alcohol) | Optimal for yield and purity |
| Reaction times | 6 h (formylation), 2 h (cyclization), 1 h (catalysis), 3 h (reflux) | Efficient conversion |
| Yield | 75-80% | High yield |
| Purity | >99% | High purity, low impurities |
Alternative Catalysts and Conditions
Traditional Bischler-Napieralski cyclizations use catalysts such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or sulfuryl chloride (SO2Cl2). These reagents facilitate cyclodehydration of the amide intermediate to the dihydroisoquinoline core but often require more rigorous conditions and generate more waste compared to the phosphotungstic acid method.
Summary of Preparation Route
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Formylation | 3,4-Dimethoxyphenethylamine + ethyl formate, reflux 6 h | N-(2-(3,4-dimethoxyphenyl)ethyl)formamide |
| 2 | Cyclodehydration (Bischler-Napieralski) | Oxalyl chloride, phosphotungstic acid catalyst, acetonitrile, 10-55 °C | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride |
| 3 | N-Alkylation | 6,7-Dimethoxy-3,4-dihydroisoquinoline + 2-bromobenzyl bromide, base, DMF | 1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
Research Findings and Industrial Relevance
- The one-pot method using oxalyl chloride and phosphotungstic acid significantly improves safety and reduces waste compared to traditional Bischler-Napieralski methods using POCl3 or PCl5.
- The process achieves high purity (>99%) and yields above 75%, meeting cGMP standards for pharmaceutical intermediates.
- The use of commercially available, inexpensive reagents and mild reaction conditions supports scalability.
- The alkylation step is straightforward and allows for introduction of various arylmethyl substituents, enabling structural diversification.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline ring to a fully saturated isoquinoline.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)
- Structure : Chlorine replaces bromine at position 2; additional methyl group at position 3.
- Synthesis : Prepared via Bischler–Napieralski condensation of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide .
- Properties : Smaller atomic radius and lower electronegativity of chlorine compared to bromine may reduce steric hindrance and alter electronic interactions.
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 4876-00-0)
Modifications in the Isoquinoline Core
Tricyclic Fused Derivatives
- Examples: Benzo[a]quinolizidinones and pyrrolo[2,1-a]isoquinolinones.
- Synthesis: Castagnoli–Cushman reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and cyclic anhydrides .
Functional Group Additions
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
- Structure : Chloromethyl group at position 1.
- Synthesis : Intermediate in heterocyclic thiazole derivatives .
- Applications : Antimicrobial activity against bacterial/fungal pathogens .
Triazolo[3,4-a]dihydroisoquinoline Derivatives
Comparative Data Table
Key Research Findings and Trends
- Electronic Effects : Bromine’s electronegativity enhances electrophilic substitution reactivity compared to chlorine or benzyl groups .
- Stereoselectivity : Enantioselective methods (e.g., catalytic alkynylation) achieve high ee values (>95%), critical for bioactive natural products .
- Biological Activity : Lipophilic substituents (e.g., benzyl) improve membrane penetration, while halogenated derivatives show promise in antimicrobial applications .
- Synthetic Flexibility: The dihydroisoquinoline core supports diverse modifications, including annulation, functional group additions, and bioisosteric replacements .
Biological Activity
1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is a compound that has garnered attention due to its potential biological activities. This isoquinoline derivative is structurally related to other biologically active compounds and may exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound can be described by its molecular structure, which includes a bromophenyl group and two methoxy groups attached to a dihydroisoquinoline core. Its molecular formula is CHBrNO, with a molecular weight of approximately 335.23 g/mol.
Antitumor Activity
Research indicates that isoquinoline derivatives, including this compound, may possess significant antitumor properties. A study conducted by Umesha et al. (2009) demonstrated that certain isoquinoline derivatives showed inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism of action appears to involve the modulation of key signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study highlighted the activity of similar isoquinoline derivatives against various bacterial strains. The presence of halogen substituents (such as bromine) in the aromatic ring was found to enhance antibacterial activity due to increased lipophilicity and interaction with bacterial membranes . Further research is needed to quantify the specific antimicrobial efficacy of this compound.
Neuroprotective Effects
The neuroprotective properties associated with isoquinoline derivatives have been documented in several studies. These compounds have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's . The exact mechanisms involve the modulation of neurotransmitter systems and reduction of inflammatory responses in neural tissues.
Case Studies
- Antitumor Effects : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that isoquinoline derivatives exhibited cytotoxic effects, particularly when combined with conventional chemotherapeutics like doxorubicin. This combination therapy showed enhanced efficacy compared to individual treatments .
- Neuroprotection : A recent study evaluated the neuroprotective effects of various isoquinoline derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and increased cell viability compared to untreated controls .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | Induction of apoptosis, inhibition of proliferation |
| Antimicrobial | Inhibition of bacterial growth | Interaction with bacterial membranes |
| Neuroprotective | Protection against oxidative stress | Modulation of neurotransmitter systems |
Q & A
Basic Question: What are the optimal synthetic routes for preparing 1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A validated method involves reacting N-(2-bromo-4,5-dimethoxybenzyl)aniline with (E)-2-ethoxyvinylboronic acid pinacol ester under Suzuki–Miyaura coupling conditions, yielding 55% after purification by flash column chromatography (hexanes/EtOAc, 75:25) . Key variables include stoichiometric ratios (e.g., 2:1 boronic ester to substrate) and reaction time. Lower yields may arise from incomplete deprotection of methoxy groups or competing side reactions. HRMS (EI) and IR (ATR) are critical for confirming structural integrity .
Basic Question: How should researchers characterize the purity and structural identity of this compound?
Answer:
Standard characterization includes:
- HRMS (EI) : Compare observed m/z 321.0358 with theoretical m/z 321.0359 for C15H16BrNO2<sup>+</sup> to confirm molecular formula .
- IR Spectroscopy : Key peaks at 2920 cm<sup>-1</sup> (C-H stretch), 1599 cm<sup>-1</sup> (aromatic C=C), and 1252 cm<sup>-1</sup> (C-O methoxy) validate functional groups .
- Melting Point : A range of 86–90°C indicates purity; deviations suggest impurities or polymorphs .
Advanced Question: What computational methods are suitable for predicting the biological activity of this compound, and how do they compare to experimental results?
Answer:
In silico approaches like PASS (Prediction of Activity Spectra for Substances) and molecular docking can predict binding affinities to targets such as adrenergic or serotonin receptors. For example, describes using these tools to prioritize compounds for synthesis based on predicted contractile activity. However, discrepancies may arise due to solvation effects or conformational flexibility not captured in simulations. Experimental validation via in vitro assays (e.g., receptor binding studies) is essential to resolve such gaps .
Advanced Question: How can researchers resolve contradictions in reported spectral data for dihydroisoquinoline derivatives?
Answer:
Contradictions in spectral data (e.g., IR or NMR shifts) often stem from:
- Solvent Effects : Polar solvents may alter peak positions; ensure consistent solvent use (e.g., DMSO-d6 vs. CDCl3).
- Crystallographic Variability : Polymorphs or counterions (e.g., hydrochloride salts) can shift melting points or absorption bands. Compare data with structurally analogous compounds, such as 1-(4-chlorophenyl)-6,7-dimethoxy derivatives (CAS 10268-27-6), to identify trends .
- Instrument Calibration : Cross-validate HRMS and NMR results with internal standards or reference compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS 4721-98-6) .
Advanced Question: What strategies improve the regioselectivity of Bischler–Napieralski reactions in synthesizing substituted dihydroisoquinolines?
Answer:
Regioselectivity in Bischler–Napieralski cyclizations depends on:
- Substituent Effects : Electron-donating groups (e.g., methoxy) at C-6/C-7 direct cyclization to the para position. demonstrates this using 3,4-dimethoxyphenyl precursors to favor 6,7-dimethoxy products .
- Catalytic Systems : Acid catalysts (e.g., POCl3) enhance imine formation, while Lewis acids (e.g., ZnCl2) stabilize intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-oxidation .
Advanced Question: How can synthetic impurities in this compound be identified and mitigated during scale-up?
Answer:
Common impurities include:
- Unreacted Intermediates : Monitor via TLC (e.g., Rf = 0.45 in hexanes/EtOAc) .
- Diastereomers : Chiral HPLC or SFC separates enantiomers introduced during benzylation steps.
- Byproducts : Brominated side products (e.g., 2-bromophenyl derivatives) can be minimized using excess boronic ester (2:1 ratio) and inert atmospheres .
Advanced Question: What methodological frameworks link the theoretical design of this compound to its experimental bioactivity?
Answer:
Align research with conceptual frameworks such as:
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 2-bromophenyl vs. 4-chlorophenyl) with biological endpoints (e.g., receptor affinity) .
- Pharmacophore Modeling : Define essential moieties (e.g., methoxy groups at C-6/C-7) for target engagement, as seen in ’s in silico predictions .
- Mechanistic Studies : Use isotopic labeling (e.g., <sup>13</sup>C-methoxy) to track metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
